Fenbutrazate

Description

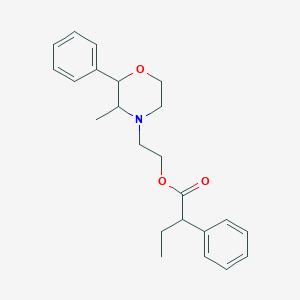

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQKJENAVQLANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057746 | |

| Record name | Fenbutrazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-36-3 | |

| Record name | Fenbutrazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbutrazate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbutrazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbutrazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUTRAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKY8H56395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to a Plausible Fenbutrazate Synthesis Pathway from Phenmetrazine

For research, scientific, and drug development professionals only.

This technical guide outlines a plausible synthetic pathway for fenbutrazate, a substituted morpholine (B109124) derivative, commencing from the readily available precursor, phenmetrazine. The proposed synthesis is predicated on established principles of organic chemistry, specifically esterification and nucleophilic substitution, and is supported by analogous reactions found in the scientific literature. This document provides a detailed, albeit hypothetical, experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically identified as 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate (B8525191), from phenmetrazine (3-methyl-2-phenylmorpholine) necessitates the introduction of a 2-(2-phenylbutanoyloxy)ethyl group onto the nitrogen atom of the morpholine ring. A direct, one-step conversion is synthetically challenging. Therefore, a two-step approach is proposed:

-

Step 1: Synthesis of an Alkylating Agent. The initial step involves the preparation of a suitable haloalkyl ester, specifically 2-bromoethyl 2-phenylbutanoate. This is achieved through the esterification of 2-phenylbutanoic acid with 2-bromoethanol (B42945).

-

Step 2: N-Alkylation of Phenmetrazine. The subsequent and final step is the N-alkylation of phenmetrazine with the synthesized 2-bromoethyl 2-phenylbutanoate to yield the target molecule, this compound.

Data Presentation

The following table summarizes the anticipated reaction parameters and yields for the proposed synthetic pathway, based on analogous reactions reported in the literature. These values should be considered as starting points for optimization.

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Esterification | 2-Phenylbutanoic acid, 2-Bromoethanol, DCC, DMAP | Dichloromethane (B109758) (DCM) | 0 to 25 | 4 - 12 | 70 - 90 |

| 2 | N-Alkylation | Phenmetrazine, 2-Bromoethyl 2-phenylbutanoate, K₂CO₃ | Acetonitrile (MeCN) | 60 - 80 | 12 - 24 | 60 - 85 |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound from phenmetrazine.

Step 1: Synthesis of 2-Bromoethyl 2-phenylbutanoate

This procedure details the esterification of 2-phenylbutanoic acid with 2-bromoethanol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Materials and Reagents:

-

2-Phenylbutanoic acid

-

2-Bromoethanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylbutanoic acid (1.0 eq) in anhydrous dichloromethane.

-

To the stirred solution, add 2-bromoethanol (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of cold dichloromethane.

-

Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 2-bromoethyl 2-phenylbutanoate.

Step 2: Synthesis of this compound (N-Alkylation of Phenmetrazine)

This protocol describes the N-alkylation of phenmetrazine with the previously synthesized 2-bromoethyl 2-phenylbutanoate.

Materials and Reagents:

-

Phenmetrazine

-

2-Bromoethyl 2-phenylbutanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, add phenmetrazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

To this suspension, add a solution of 2-bromoethyl 2-phenylbutanoate (1.1 eq) in anhydrous acetonitrile.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude this compound can be purified by column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Mandatory Visualization

The following diagram illustrates the proposed two-step synthesis pathway from phenmetrazine to this compound.

Caption: Proposed two-step synthesis of this compound from phenmetrazine.

Fenbutrazate: A Comprehensive Technical Guide on its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutrazate, a psychostimulant drug, has been utilized as an appetite suppressant. As a derivative of phenmetrazine, it is believed to function as a prodrug, exerting its pharmacological effects primarily through its active metabolite. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed methodologies for its structure elucidation based on established analytical techniques, and an exploration of its likely mechanism of action through signaling pathways common to sympathomimetic amines. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and extrapolates from closely related compounds to offer a comprehensive resource for the scientific community.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate | [1] |

| Synonyms | Phenbutrazate, Cafilon, Filon, Sabacid | [1] |

| CAS Number | 4378-36-3 | [1][2][3] |

| Molecular Formula | C₂₃H₂₉NO₃ | [1][2][3] |

| Molecular Weight | 367.48 g/mol | [2][3] |

| Appearance | Honey-colored, viscous oil | |

| Boiling Point | 235-240 °C at 0.05 mmHg | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol (B129727) | |

| pKa | Not available |

Below is a diagram illustrating the logical relationships between the core chemical properties of this compound.

Structure Elucidation

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules.

-

Sample Preparation: A 5-10 mg sample of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 300-500 MHz spectrometer. Key parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio. The resulting spectrum would provide information on the number of different types of protons, their chemical environments (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically operating at 75-125 MHz for carbon. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) would be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

2D NMR Techniques: To definitively assign the complex structure of this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons would be essential.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

-

Sample Introduction and Ionization: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for GC-MS analysis of such compounds. For LC-MS, Electrospray Ionization (ESI) in positive ion mode would be appropriate, as the molecule contains a basic nitrogen atom that can be readily protonated.

-

Mass Analysis: The analysis would be performed on a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. A full scan mass spectrum would be acquired to determine the molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI), which confirms the molecular weight.

-

Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) would be performed. The molecular ion would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of the ester linkage and the morpholine (B109124) ring would provide key structural insights.

3. X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.

-

Crystallization: A suitable single crystal of this compound would need to be grown. This is often the most challenging step and involves dissolving the compound in a variety of solvents and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion.

-

Data Collection: The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern would be collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions would be refined against the experimental data to yield the final, highly precise molecular structure.

The following diagram illustrates a typical workflow for the structure elucidation of a novel compound like this compound.

Signaling Pathways and Mechanism of Action

This compound is a sympathomimetic amine and is structurally related to phenmetrazine.[8][9] It is proposed to act as a prodrug, being metabolized in the body to its active form, phenmetrazine.[8] The primary mechanism of action of phenmetrazine and other similar amphetamine-like stimulants involves the modulation of monoamine neurotransmitter systems in the central nervous system.[9][10]

The main targets are the transporters for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and to a lesser extent, serotonin (B10506) (SERT).[9][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, which terminates the signaling process.

Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[8][9][11] It is transported into the presynaptic neuron by NET and DAT. Once inside, it disrupts the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytosolic concentrations. This, in turn, causes the reversal of the transporter's direction, resulting in the non-vesicular release of norepinephrine and dopamine into the synaptic cleft.[9][10][12] The increased levels of these neurotransmitters in the synapse lead to enhanced stimulation of postsynaptic adrenergic and dopaminergic receptors, producing the characteristic stimulant and appetite-suppressant effects.[13][14][15][16][17]

The following diagram illustrates the proposed signaling pathway for the active metabolite of this compound, phenmetrazine, at a noradrenergic synapse. A similar mechanism occurs at dopaminergic synapses.

Conclusion

This compound is a psychostimulant whose chemical properties and structure have been characterized through standard analytical methods. While detailed experimental data specifically for this compound remain scarce, its structural relationship to phenmetrazine provides a strong basis for understanding its mechanism of action. As a prodrug to a potent norepinephrine-dopamine releasing agent, its pharmacological effects are mediated by the disruption of monoamine transporter function, leading to increased synaptic concentrations of these key neurotransmitters. This guide provides a foundational understanding for researchers and professionals in the field of drug development and analysis, highlighting the key chemical features and biological activities of this compound. Further research to obtain and publish detailed spectroscopic and crystallographic data on this compound would be a valuable addition to the scientific literature.

References

- 1. This compound | C23H29NO3 | CID 20395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. shimadzu.com.sg [shimadzu.com.sg]

- 5. agilent.com [agilent.com]

- 6. Simultaneous analysis of psychotropic phenylalkylamines in oral fluid by GC-MS with automated SPE and its application to legal cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 9. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 10. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Articles [globalrx.com]

- 14. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 16. derangedphysiology.com [derangedphysiology.com]

- 17. m.youtube.com [m.youtube.com]

The Psychostimulant Action of Fenbutrazate: A Technical Guide to its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbutrazate, a psychostimulant and anorectic agent, is structurally related to phenmetrazine and phendimetrazine. Emerging evidence strongly suggests that this compound functions as a prodrug, undergoing metabolic activation to its active metabolite, phenmetrazine. This technical guide delineates the mechanism of action of this compound, focusing on the pharmacological activities of its active metabolite. The primary mechanism involves the release of the catecholamines, dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), through interaction with their respective presynaptic transporters. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for pertinent assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a psychostimulant drug that has been used as an appetite suppressant.[1] It belongs to the morpholine (B109124) chemical class and is a derivative of phenmetrazine.[1] Structurally, it shares similarities with phendimetrazine, a known prodrug for phenmetrazine.[2] This has led to the widely accepted hypothesis that this compound's pharmacological effects are primarily mediated through its in vivo conversion to phenmetrazine. This guide will, therefore, focus on the mechanism of action of phenmetrazine as the principal driver of this compound's psychostimulant properties. Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), a mechanism shared by other well-known psychostimulants like amphetamine.[3][4]

Proposed Mechanism of Action: A Prodrug Hypothesis

The central hypothesis for this compound's mechanism of action is its role as a prodrug that is metabolized to phenmetrazine. Phendimetrazine, a close structural analog of this compound, is known to be N-demethylated to phenmetrazine in vivo, with approximately 30% of an oral dose undergoing this conversion.[2] While direct metabolic studies on this compound are scarce, its chemical structure strongly supports a similar metabolic fate.[5]

Upon administration, this compound is likely hydrolyzed and/or N-dealkylated to yield phenmetrazine. Phenmetrazine then acts as a potent substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][6] As a substrate, phenmetrazine is transported into the presynaptic neuron by DAT and NET. Inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This, in turn, reverses the direction of transport by DAT and NET, causing a significant efflux of dopamine and norepinephrine into the synaptic cleft.[7] The resulting increase in synaptic concentrations of these neurotransmitters leads to enhanced signaling at postsynaptic dopamine and norepinephrine receptors, producing the characteristic psychostimulant effects of increased alertness, locomotor activity, and appetite suppression.[7]

dot

Caption: Proposed prodrug mechanism of this compound.

Quantitative Pharmacological Data

Monoamine Transporter Interaction of Phenmetrazine

The primary mechanism of phenmetrazine is the release of dopamine and norepinephrine. The following table summarizes the half-maximal effective concentrations (EC50) for phenmetrazine-induced release of dopamine, norepinephrine, and serotonin (B10506), as well as its inhibitory concentrations (IC50) for the uptake of these neurotransmitters. Lower EC50 and IC50 values indicate greater potency.

| Neurotransmitter Transporter | Assay Type | Phenmetrazine EC50 / IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]Dopamine Release | 131 | [6] |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine Release | 50 | [6] |

| Serotonin Transporter (SERT) | [³H]Serotonin Release | 7765 | [3] |

| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | ~1930 | [8] |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine Uptake Inhibition | ~1200 | [8] |

| Serotonin Transporter (SERT) | [³H]Serotonin Uptake Inhibition | >10000 | [8] |

Data are for racemic phenmetrazine where not otherwise specified.

These data indicate that phenmetrazine is a potent releaser of norepinephrine and dopamine, with significantly weaker activity at the serotonin transporter.[3][6] It is also a less potent inhibitor of dopamine and norepinephrine uptake.[8]

In Vivo Effects

Effects on Extracellular Neurotransmitter Levels

Consistent with its in vitro profile as a dopamine and norepinephrine releaser, in vivo microdialysis studies have shown that phenmetrazine significantly increases extracellular levels of dopamine in the brain.[6] One study reported that a 10 mg/kg intravenous dose of phenmetrazine increased dopamine levels in the nucleus accumbens of rats by approximately 1,400%.[3]

Effects on Locomotor Activity

As a psychostimulant, phenmetrazine has been shown to increase locomotor activity in rodents. Acute administration of phenmetrazine has been demonstrated to increase motor activity and rearing behavior in an open-field test.[7] While specific dose-response data for this compound is not available, studies with phenmetrazine show a dose-dependent increase in locomotor activity.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of psychostimulants like this compound and its active metabolite, phenmetrazine.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

dot

Caption: Workflow for a radioligand binding assay.

Materials:

-

Rat brain tissue (striatum for DAT, cerebral cortex for NET, brainstem for SERT)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT)

-

Unlabeled standards for non-specific binding (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

-

Test compound (this compound or its metabolites)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Dissect brain regions of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled standard), and competitor binding (membranes + radioligand + varying concentrations of the test compound).

-

Incubate the plate at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the procedure for in vivo microdialysis to measure extracellular levels of dopamine and norepinephrine in the brain of a freely moving rodent following administration of a test compound.

dot

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

-

Rodents (e.g., rats or mice)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound (this compound or its metabolites)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period to obtain a stable baseline of neurotransmitter levels.

-

Collect several baseline dialysate samples.

-

Administer the test compound (e.g., via intraperitoneal or subcutaneous injection).

-

Continue to collect dialysate samples at regular intervals for a set period after drug administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

-

Quantify the concentration of each neurotransmitter in the samples.

-

Express the post-drug neurotransmitter levels as a percentage of the average baseline levels to determine the effect of the compound.

-

Locomotor Activity Assessment

This protocol describes the use of an open-field arena to assess the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

-

Rodents (e.g., mice or rats)

-

Open-field arena equipped with automated photobeam detection or video tracking software

-

Test compound (this compound or its metabolites)

Procedure:

-

Habituation:

-

Handle the animals for several days prior to the experiment to reduce stress.

-

On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes.

-

-

Testing:

-

Administer the test compound or vehicle to the animals.

-

Place each animal individually into the center of the open-field arena.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Quantify the locomotor activity data for each animal.

-

Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).

-

Generate dose-response curves to characterize the relationship between the dose of the test compound and its effect on locomotor activity.

-

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Study on metabolism of phenmetrazine-like drugs and their metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE INDIVIDUAL AND COMBINED EFFECTS OF PHENMETRAZINE AND MGLUR2/3 AGONIST LY379268 ON THE MOTIVATION TO SELF-ADMINISTER COCAINE - PMC [pmc.ncbi.nlm.nih.gov]

Fenbutrazate as a Prodrug of Phendimetrazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the evidence and scientific rationale supporting the hypothesis that fenbutrazate functions as a prodrug for phendimetrazine (B1196318). While direct metabolic studies confirming this biotransformation are not extensively available in public literature, this document synthesizes existing knowledge on the metabolism of structurally related compounds, the enzymatic hydrolysis of ester-containing drugs, and the well-established metabolic pathway of phendimetrazine to phenmetrazine. We propose a plausible metabolic cascade for the conversion of this compound to phendimetrazine and detail the requisite experimental protocols to validate this hypothesis. This whitepaper aims to provide a foundational resource for researchers investigating the pharmacokinetics and metabolic fate of this compound.

Introduction

This compound, also known as phenbutrazate, is a psychostimulant that has been used as an appetite suppressant.[1] Structurally, it is a derivative of phenmetrazine and shares similarities with phendimetrazine, a known anorectic agent.[1] Phendimetrazine is well-documented as a prodrug of phenmetrazine, with approximately 30% of an oral dose being metabolized to this active compound.[2] The conversion of phendimetrazine to phenmetrazine is a key aspect of its pharmacological activity.[2][3] Given the structural relationship between this compound and phendimetrazine, it is hypothesized that this compound may serve as a prodrug, undergoing metabolic conversion to phendimetrazine in vivo.

This guide will examine the indirect evidence supporting this hypothesis by dissecting the probable metabolic pathways, drawing parallels with known biotransformations of similar chemical moieties, and outlining the experimental methodologies required for definitive proof.

Proposed Metabolic Pathway of this compound to Phendimetrazine

This compound is chemically named 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate. It is an ester, and a common metabolic fate for ester-containing drugs is hydrolysis, primarily mediated by carboxylesterases (CES) found in the liver, plasma, and intestine.[4][5][6]

The proposed initial step in the metabolism of this compound is the hydrolysis of the ester bond. This reaction would yield two primary metabolites: 2-phenylbutanoic acid and 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol.

Subsequent to this hydrolysis, the alcohol metabolite, 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol, is hypothesized to undergo oxidation to yield phendimetrazine. This biotransformation would likely involve cytochrome P450 (CYP450) enzymes, which are responsible for the oxidation of a wide variety of xenobiotics.[7] The oxidation of the ethanol (B145695) side chain to a ketone, followed by rearrangement or further metabolic steps, could lead to the formation of the phendimetrazine structure.

The following diagram illustrates this proposed metabolic pathway.

Evidence from Structurally Related Compounds: Phendimetrazine to Phenmetrazine

The metabolic conversion of phendimetrazine to its active metabolite, phenmetrazine, is a well-established prodrug relationship that serves as a strong analogue for the proposed this compound-phendimetrazine pathway.

Quantitative Data

Studies in rhesus monkeys have provided quantitative data on the pharmacokinetics of phendimetrazine and its conversion to phenmetrazine. These studies are crucial for understanding the dynamics of this prodrug system.

| Parameter | (+)-Phendimetrazine | (-)-Phendimetrazine | (+)-Phenmetrazine | (-)-Phenmetrazine | Reference |

| Peak Plasma Concentration (Cmax) of Phenmetrazine (ng/mL) | ~40 (at 1.0 mg/kg, i.m.) | ~20 (at 3.2 mg/kg, i.m.) | ~100 (at 0.32 mg/kg, i.m.) | ~80 (at 1.0 mg/kg, i.m.) | [3] |

| Time to Peak Plasma Concentration (Tmax) of Phenmetrazine (min) | ~100 | ~180 | ~30 | ~30 | [3] |

| Behavioral Effects (Cocaine-like Discriminative Stimulus) | Onset within 10 minutes | Slower onset than (+) isomer | Rapid onset | Slower onset than (+) isomer | [3] |

Note: The data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols for Phendimetrazine Metabolism Studies

The following protocols are summarized from studies investigating the metabolism of phendimetrazine to phenmetrazine and serve as a template for future this compound metabolism studies.

3.2.1. Animal Models and Drug Administration

-

Subjects: Adult male rhesus monkeys (Macaca mulatta) are commonly used.[3]

-

Housing: Animals are individually housed with controlled light-dark cycles and access to food and water.

-

Drug Administration: Phendimetrazine and phenmetrazine isomers are typically administered intramuscularly (i.m.) to ensure precise dosing and rapid absorption.[3]

3.2.2. Blood Sample Collection

-

Catheterization: A temporary catheter is placed in a saphenous vein for serial blood sampling.[3]

-

Sampling Time Points: Blood samples are collected at various time points post-drug administration (e.g., 10, 30, 56, 100, 180, 300 minutes) to capture the pharmacokinetic profile.[3]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.[3]

3.2.3. Analytical Methodology: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is the standard for sensitive and specific quantification of the parent drug and its metabolites.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, which contains an internal standard for quantification.[3]

-

Chromatographic Separation: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.

-

Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) to specifically quantify the parent drug and its metabolites.

Proposed Experimental Workflow to Validate this compound as a Prodrug of Phendimetrazine

To definitively establish that this compound is a prodrug of phendimetrazine, a series of in vitro and in vivo experiments are necessary. The following workflow is proposed:

Detailed Methodologies

4.1.1. In Vitro Metabolism

-

Objective: To demonstrate the enzymatic conversion of this compound to phendimetrazine in a controlled environment.

-

Materials:

-

Protocol:

-

Prepare incubation mixtures containing the enzyme source (microsomes, plasma, or recombinant CES), buffer, and cofactors.

-

Pre-incubate at 37°C.

-

Initiate the reaction by adding this compound at various concentrations.

-

Incubate for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS for the presence and quantity of phendimetrazine.

-

4.1.2. In Vivo Pharmacokinetic Study

-

Objective: To quantify the systemic exposure to this compound and its metabolites, including phendimetrazine and phenmetrazine, after administration.

-

Animal Model: Sprague-Dawley rats or Rhesus monkeys.

-

Drug Administration: Oral (gavage) and intravenous (bolus) administration to assess bioavailability and first-pass metabolism.

-

Sample Collection: Serial blood samples collected via a cannulated vessel at appropriate time points. Urine collected over 24-48 hours.

-

Sample Analysis: Plasma and urine samples analyzed by a validated LC-MS/MS method for this compound, phendimetrazine, and phenmetrazine.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for all analytes will be calculated using non-compartmental analysis. The fraction of this compound converted to phendimetrazine will be estimated.

Signaling Pathways and Enzyme Systems

The primary enzyme families implicated in the proposed metabolic conversion of this compound are carboxylesterases and cytochrome P450s.

Conclusion

The hypothesis that this compound acts as a prodrug for phendimetrazine is scientifically plausible based on its chemical structure and the known metabolic pathways of similar compounds. The primary proposed metabolic steps are ester hydrolysis by carboxylesterases followed by oxidation of the resulting alcohol metabolite. While direct experimental evidence is currently lacking in the public domain, the well-documented conversion of phendimetrazine to phenmetrazine provides a strong comparative model.

The experimental workflows and detailed methodologies outlined in this whitepaper provide a clear roadmap for researchers to rigorously test this hypothesis. Confirmation of this metabolic pathway would have significant implications for understanding the pharmacology, pharmacokinetics, and potential therapeutic applications or abuse liability of this compound. Further research, particularly in vitro metabolism studies with human-derived enzyme systems and in vivo pharmacokinetic studies in relevant animal models, is essential to elucidate the complete metabolic fate of this compound.

References

- 1. Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation into metabolism and detection in urine of new substances specified in the WADA 2005 List | World Anti Doping Agency [wada-ama.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurochemical Targets of Fenbutrazate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Fenbutrazate, a psychostimulant previously marketed as an appetite suppressant, is a derivative of phenmetrazine.[1] While specific research on the neurochemical targets of this compound is limited in publicly available literature, its structural similarity to other phenmetrazine derivatives and its classification as a central nervous system (CNS) stimulant strongly suggest that its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.[1][2][3] This guide synthesizes the likely neurochemical targets of this compound by examining data from structurally related compounds and outlines the standard experimental protocols used to characterize such agents. The primary targets are presumed to be the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT).[4][5] This document provides a comprehensive overview for researchers and drug development professionals investigating the pharmacology of this compound and similar compounds.

Introduction: The Monoamine Hypothesis of this compound Action

This compound is a psychostimulant drug that was used as an appetite suppressant.[1] As a derivative of phenmetrazine, its pharmacological activity is likely mediated by its interaction with monoamine transporters. These transporters—DAT, NET, and SERT—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4][5][6] Inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, which is a common mechanism for many CNS stimulants.[2][7]

Putative Neurochemical Targets and Comparative Affinity Data

The primary neurochemical targets of this compound are hypothesized to be the dopamine and norepinephrine transporters. Its affinity for the serotonin transporter is likely to be lower, a common characteristic of many stimulant compounds.[10] To provide a quantitative perspective, the following table summarizes the in vitro binding affinities (Kᵢ in nM) of compounds structurally related to this compound at the human monoamine transporters. This data is essential for contextualizing the potential potency and selectivity of this compound.

Table 1: Comparative In Vitro Binding Affinities of this compound Analogues and Related Stimulants at Monoamine Transporters

| Compound | Dopamine Transporter (DAT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) |

| Amphetamine | 86,000 | 7,000 | >10,000 |

| Methamphetamine | 31,000 | 1,100 | >10,000 |

| Methylphenidate | 100-200 | 50-100 | >10,000 |

| Cocaine | 200-500 | 300-600 | 200-400 |

| Phendimetrazine (B1196318) | Data not available | Data not available | Data not available |

| Phenmetrazine | Data not available | Data not available | Data not available |

Signaling Pathways

The interaction of this compound with its putative targets, the monoamine transporters, initiates a cascade of downstream signaling events. By blocking the reuptake of dopamine and norepinephrine, this compound elevates the levels of these neurotransmitters in the synaptic cleft. This increased availability of neurotransmitters leads to enhanced activation of their respective postsynaptic receptors, which are predominantly G protein-coupled receptors (GPCRs).[11]

Experimental Protocols

The characterization of a compound's interaction with monoamine transporters typically involves a series of in vitro assays. These assays are crucial for determining the binding affinity and functional potency of the compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter.[4] This is typically expressed as the inhibition constant (Kᵢ).

Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram or [³H]paroxetine for SERT.[10][12]

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[12]

-

Non-specific binding inhibitors (e.g., 10 µM benztropine (B127874) for DAT, 1 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT).[12]

-

Glass fiber filters and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[12]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Synaptosome Uptake Assays

Synaptosome uptake assays measure the functional effect of a compound on the ability of a transporter to take up its substrate.

Objective: To determine the potency (IC₅₀) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Materials:

-

Crude synaptosomal preparations from specific brain regions (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT).[10]

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compound (this compound) at various concentrations.

-

Krebs-bicarbonate buffer.

-

Non-specific uptake inhibitors.

Procedure:

-

Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

-

Initiate the uptake reaction by adding the radiolabeled substrate.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.[13][14]

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity accumulated in the synaptosomes.

-

Determine the IC₅₀ value for the inhibition of substrate uptake.

Off-Target Activity and Secondary Pharmacology

A comprehensive assessment of a CNS-active compound requires screening for off-target activities to identify potential side effects.[15][16] While the primary targets of this compound are likely the monoamine transporters, it is crucial to evaluate its binding affinity at a broad panel of other CNS receptors and transporters.

Table 2: Key Off-Target Screens for CNS Stimulants

| Target Class | Specific Examples | Rationale |

| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C | To assess potential for hallucinogenic or anxiolytic/anxiogenic effects.[5] |

| Adrenergic Receptors | α₁, α₂, β₁, β₂ | To evaluate potential cardiovascular side effects. |

| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ | To determine if the compound has direct receptor agonist or antagonist activity. |

| Other Transporters | VMAT2 | To investigate potential interference with vesicular storage of monoamines. |

| Ion Channels | hERG, Na⁺, Ca²⁺ channels | To assess the risk of cardiotoxicity and other adverse effects. |

Conclusion and Future Directions

The neurochemical profile of this compound most likely involves potent inhibition of the dopamine and norepinephrine transporters, with weaker activity at the serotonin transporter. This profile is consistent with its classification as a psychostimulant and its historical use as an anorectic. However, the lack of direct empirical data on this compound represents a significant knowledge gap.

Future research should prioritize the following:

-

In vitro binding and uptake assays to definitively determine the affinity and potency of this compound at human monoamine transporters.

-

Comprehensive off-target screening to build a complete pharmacological profile and predict potential side effects.

-

In vivo microdialysis studies in animal models to confirm the effects of this compound on extracellular monoamine levels in key brain regions.

-

Metabolite profiling to determine if active metabolites contribute to the overall pharmacological effect, as has been suggested for other stimulants.[8]

A thorough understanding of the neurochemical targets of this compound is essential for predicting its therapeutic potential, abuse liability, and overall safety profile. The methodologies and comparative data presented in this guide provide a framework for initiating such investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 13.5 CNS Stimulants and Nonstimulants - Pharmacology for Nurses | OpenStax [openstax.org]

- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers? [frontiersin.org]

- 6. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. fda.gov [fda.gov]

Fenbutrazate's Interaction with Dopamine and Norepinephrine Transporters: A Technical Overview

Abstract

Fenbutrazate, a psychostimulant and derivative of phenmetrazine, is presumed to exert its effects through interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's binding affinity at these transporters. Due to a lack of publicly available direct binding data for this compound, this document presents binding affinity data for the closely related parent compound, phenmetrazine, and its derivatives. Furthermore, detailed experimental protocols for determining transporter binding affinity are provided, along with visualizations of the experimental workflow and relevant signaling pathways.

Introduction

This compound (also known as phenbutrazate) is a psychostimulant that has been used as an appetite suppressant.[1][2] Structurally, it is a derivative of phenmetrazine and is suggested to function as a prodrug, likely being metabolized to phenmetrazine or related compounds.[1][2] The pharmacological activity of such stimulants is often attributed to their ability to block the reuptake of dopamine and norepinephrine by binding to their respective transporters (DAT and NET), thereby increasing the extracellular concentrations of these neurotransmitters.

Despite its classification and presumed mechanism of action, a thorough search of available scientific literature and databases did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound at either the dopamine or norepinephrine transporters. This significant data gap highlights the need for further research to fully characterize the pharmacological profile of this compound.

In the absence of direct data for this compound, this guide will provide binding affinity data for phenmetrazine and its fluorinated analogs, which are structurally and pharmacologically related. This information can serve as a valuable proxy for understanding the potential interactions of this compound's active metabolites with DAT and NET.

Binding Affinity at Dopamine and Norepinephrine Transporters

While direct binding data for this compound is unavailable, studies on its parent compound, phenmetrazine, and its derivatives provide insight into the potential pharmacodynamics. The following table summarizes the in vitro binding affinities (IC50 values) of these related compounds at the human dopamine and norepinephrine transporters.

| Compound | Transporter | IC50 (µM) |

| 2-Fluorophenmetrazine (2-FPM) | DAT | < 2.5 |

| 3-Fluorophenmetrazine (3-FPM) | DAT | < 2.5 |

| 4-Fluorophenmetrazine (4-FPM) | DAT | < 2.5 |

| 2-Fluorophenmetrazine (2-FPM) | NET | < 2.5 |

| 3-Fluorophenmetrazine (3-FPM) | NET | < 2.5 |

| 4-Fluorophenmetrazine (4-FPM) | NET | < 2.5 |

| Cocaine (for comparison) | DAT | < 2.5 |

| Cocaine (for comparison) | NET | < 2.5 |

Data sourced from studies on fluorinated phenmetrazine derivatives, which show potent inhibition of both DAT and NET.[3]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. The following is a generalized protocol for a competitive binding assay to determine the affinity of a test compound (e.g., this compound or its metabolites) for DAT and NET.

Materials and Reagents

-

Tissue Source: Rat striatum (rich in DAT) or frontal cortex (rich in NET), or cell lines expressing recombinant human DAT or NET.

-

Radioligand for DAT: [³H]WIN 35,428 or other suitable radiolabeled DAT ligand.

-

Radioligand for NET: [³H]Nisoxetine or other suitable radiolabeled NET ligand.

-

Unlabeled Ligand (for non-specific binding): A high concentration of a known DAT inhibitor (e.g., cocaine) or NET inhibitor (e.g., desipramine).

-

Test Compound: this compound or its potential metabolites, prepared in serial dilutions.

-

Buffers:

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash Buffer (ice-cold)

-

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in polyethylenimine (PEI).

-

Equipment: Homogenizer, refrigerated centrifuge, incubation plate (e.g., 96-well plate), cell harvester, scintillation counter.

Membrane Preparation

-

Dissect the brain tissue (e.g., rat striatum or cortex) on ice and place it in ice-cold homogenization buffer.

-

Homogenize the tissue using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).

-

Store the membrane preparations in aliquots at -80°C until use.

Competitive Binding Assay

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the appropriate unlabeled ligand (e.g., 10 µM cocaine for DAT).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow for a period of dark adaptation.

-

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.

-

Calculate Ki (Inhibition Constant): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways for dopamine and norepinephrine at the synapse and the experimental workflow for a radioligand binding assay.

Caption: General synaptic signaling of dopamine and norepinephrine.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

While this compound is presumed to act as a dopamine and norepinephrine reuptake inhibitor, a critical gap exists in the scientific literature regarding its direct binding affinity at DAT and NET. The data on structurally related compounds, such as phenmetrazine and its derivatives, suggest that the active metabolites of this compound are likely to be potent inhibitors of both transporters. The detailed experimental protocols provided in this guide offer a clear pathway for future research to definitively characterize the binding profile of this compound and its metabolites. Such studies are essential for a complete understanding of its pharmacological and toxicological properties.

References

Physicochemical Characterization of Fenbutrazate Hydrochloride: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characterization of Fenbutrazate Hydrochloride (CAS: 6474-85-7).[1] this compound is a psychostimulant and a derivative of phenmetrazine, historically used as an appetite suppressant.[2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental for the development of stable, effective, and safe dosage forms. This document outlines the key parameters for characterization, presents structured tables for data compilation, details the experimental protocols for their determination, and illustrates relevant workflows and mechanisms of action. While specific experimental data for this compound hydrochloride is not widely available in public literature, this guide provides the necessary methodological framework for its comprehensive evaluation.

Chemical Identity and Structure

This compound hydrochloride is the salt form of the free base, this compound. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance properties such as solubility and stability.[4]

-

IUPAC Name: 2-(3-methyl-2-phenylmorpholin-4-ium-4-yl)ethyl 2-phenylbutanoate (B8525191) chloride[1]

-

Synonyms: Phenbutrazate hydrochloride[1]

-

CAS Number: 6474-85-7[1]

-

Parent Compound (Free Base): this compound (CAS: 4378-36-3)[2]

The structural details and molecular properties are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₂₃H₃₀ClNO₃ | PubChem[1] |

| Molecular Weight | 403.9 g/mol | PubChem[1] |

| Parent Base Formula | C₂₃H₂₉NO₃ | PubChem[5] |

| Parent Base M.W. | 367.5 g/mol | PubChem[5] |

Physicochemical Properties

The physicochemical properties of an API salt directly influence its biopharmaceutical performance, including dissolution rate and bioavailability. The following table summarizes the critical parameters for this compound hydrochloride.

| Property | Value | Notes |

| Appearance | Crystalline solid (Expected) | Amine salts are typically crystalline materials.[4] |

| Melting Point (°C) | Not available in public literature¹ | The melting point is a critical indicator of purity and identity. |

| Aqueous Solubility | Not available in public literature² | Expected to be higher than the free base. |

| pKa | Not available in public literature³ | Essential for predicting ionization behavior at physiological pH. |

| LogP (Parent Base) | 4.83 (Calculated) | Indicates high lipophilicity of the free base.[6] |

¹ To be determined experimentally via Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. ² To be determined experimentally via equilibrium solubility or kinetic solubility assays. ³ To be determined experimentally via potentiometric titration or UV-spectrophotometry.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible physicochemical data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new drug salt involves a series of sequential and parallel evaluations to build a complete profile of the material.

Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal behavior of the salt.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium standards.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound hydrochloride into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature sufficiently above the expected melting point.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Aqueous Solubility

The equilibrium solubility method determines the saturation concentration of the compound in water.

-

Preparation: Prepare a series of vials containing a fixed volume of purified water (e.g., 1 mL).

-

Sample Addition: Add an excess amount of this compound hydrochloride to each vial to ensure a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

This method is highly accurate for determining the ionization constant of a weak base.[7][8][9][10]

-

Solution Preparation: Prepare a 1 mM solution of this compound hydrochloride in water. To maintain constant ionic strength, 0.15 M potassium chloride can be added.[7] Prepare standardized 0.1 M NaOH and 0.1 M HCl titrants.[8]

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂.[8]

-

Titration: Titrate the solution by adding small, precise increments of the 0.1 M NaOH titrant. Record the pH value after each addition, ensuring the reading is stable.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, typically calculated using the first or second derivative of the titration data.[9]

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Method: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

-

Procedure: Place a small amount of the powdered this compound hydrochloride sample directly onto the ATR crystal. Apply consistent pressure.

-

Data Collection: Collect the spectrum over a range of 4000-650 cm⁻¹.

-

Analysis: The resulting spectrum provides a unique "fingerprint" and confirms the presence of key functional groups (e.g., C=O of the ester, C-O-C of the morpholine, aromatic C-H).[3]

-

-

UV-Vis Spectroscopy:

-

Method: Use a calibrated double-beam UV-Vis spectrophotometer.[11]

-

Procedure: Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water). The concentration should yield an absorbance in the range of 0.2-1.0 AU.

-

Data Collection: Scan the solution from 200 to 400 nm against a solvent blank.

-

Analysis: The spectrum is expected to show characteristic absorbance maxima (λmax) due to the phenyl chromophores in the structure. This data is essential for developing quantitative analytical methods.

-

Proposed Mechanism of Action

This compound is a psychostimulant and a derivative of phenmetrazine.[2] Stimulants of this class typically exert their effects by increasing the levels of catecholamine neurotransmitters, such as dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), in the synaptic cleft.[12] This is often achieved by inhibiting their reuptake transporters.

References

- 1. This compound hydrochloride | C23H30ClNO3 | CID 22982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ispub.com [ispub.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C23H29NO3 | CID 20395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugcentral.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. IR spectroscopy as a new tool for evidencing antitumor drug signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of Fenbutrazate: Solubility and pKa Determination

For Researchers, Scientists, and Drug Development Professionals

Quantitative Physicochemical Data

The determination of solubility and pKa provides quantitative values that are essential for computational modeling and formulation development. The following table summarizes the key parameters for fenbutrazate that would be determined through the experimental protocols detailed in this guide.

| Parameter | Value | Method | Conditions |

| Aqueous Solubility | Data not available in literature | Shake-Flask Method | pH 7.4, 25°C |

| pKa | Data not available in literature | Potentiometric Titration | 25°C, constant ionic strength |

Experimental Protocols

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

-

Analytical balance

-

Shaker or rotator capable of constant agitation and temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Vials with screw caps

-

This compound (solid form)

-

Phosphate buffered saline (PBS), pH 7.4

-

Organic solvent for stock solution (e.g., DMSO)

Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of PBS at pH 7.4. It is crucial to ensure a solid phase remains to confirm that equilibrium is reached.[5]

-

The vials are sealed and placed in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.[5]

-

After the incubation period, the samples are removed from the shaker and allowed to stand to let the undissolved solids settle.

-

A sample of the supernatant is carefully collected and centrifuged at high speed to remove any remaining solid particles.

-

The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known this compound concentrations.[4][6]

Determination of pKa: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a function of the volume of added titrant.[7][8][9]

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This point corresponds to the inflection point of the titration curve.[9]

Apparatus and Reagents:

-

Calibrated pH meter with a combination pH electrode

-

Automated titrator or a burette

-

Magnetic stirrer and stir bar

-

This compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH)[7][8]

-

Potassium chloride (KCl) solution to maintain constant ionic strength (e.g., 0.15 M)[7]

-

Deionized water, purged with nitrogen to remove dissolved CO2

Procedure:

-

A known amount of this compound is dissolved in a solution of constant ionic strength (e.g., 0.15 M KCl in water). For poorly soluble compounds, a co-solvent system may be necessary.[7][10]

-

The solution is placed in a jacketed vessel maintained at a constant temperature (e.g., 25°C) and stirred continuously.

-

The solution is initially acidified with a standardized HCl solution to a low pH (e.g., pH 2) to ensure the complete protonation of any basic functional groups.[7][8]

-

The solution is then titrated with a standardized NaOH solution, added in small, precise increments.[7][8]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration is continued until a high pH (e.g., pH 12) is reached, ensuring the complete deprotonation of any acidic functional groups.

-